N,N'-[Ethylenebis(iminoethylene)]bispalmitamide monoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-[Ethylenebis(iminoethylene)]bispalmitamide monoacetate is a chemical compound with the molecular formula C38H78N4O2.C2H4O2 and a molecular weight of 683.10 g/mol. This compound is known for its unique structure, which includes long-chain fatty acid amides linked by ethylene bridges and terminated with acetate groups. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Ethylenebis(iminoethylene)]bispalmitamide monoacetate typically involves the reaction of ethylenediamine with palmitoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with acetic acid to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of N,N’-[Ethylenebis(iminoethylene)]bispalmitamide monoacetate may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-[Ethylenebis(iminoethylene)]bispalmitamide monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or acetate groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Sodium hydroxide in aqueous medium
Major Products Formed
Oxidation: Carboxylic acids and amines
Reduction: Alcohols and amines
Substitution: Various substituted amides and esters
Wissenschaftliche Forschungsanwendungen
N,N’-[Ethylenebis(iminoethylene)]bispalmitamide monoacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Employed in the study of lipid-protein interactions and membrane dynamics.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and coatings.
Wirkmechanismus
The mechanism of action of N,N’-[Ethylenebis(iminoethylene)]bispalmitamide monoacetate involves its interaction with lipid membranes and proteins. The compound’s long-chain fatty acid moieties allow it to integrate into lipid bilayers, altering membrane fluidity and permeability. Additionally, the ethylenediamine core can form hydrogen bonds with proteins, affecting their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-[Ethylenebis(iminoethylene)]bistearamide monoacetate
- N,N’-[Ethylenebis(iminoethylene)]bisoleamide monoacetate
- N,N’-[Ethylenebis(iminoethylene)]bislauramide monoacetate
Uniqueness
N,N’-[Ethylenebis(iminoethylene)]bispalmitamide monoacetate is unique due to its specific fatty acid chain length (palmitic acid) and the presence of acetate groups. This combination imparts distinct physicochemical properties, such as solubility, melting point, and reactivity, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
93918-66-2 |
---|---|
Molekularformel |
C38H78N4O2.C2H4O2 C40H82N4O4 |
Molekulargewicht |
683.1 g/mol |
IUPAC-Name |
acetic acid;N-[2-[2-[2-(hexadecanoylamino)ethylamino]ethylamino]ethyl]hexadecanamide |
InChI |
InChI=1S/C38H78N4O2.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37(43)41-35-33-39-31-32-40-34-36-42-38(44)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h39-40H,3-36H2,1-2H3,(H,41,43)(H,42,44);1H3,(H,3,4) |
InChI-Schlüssel |
WKXKBWZHSWSQLU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)NCCNCCNCCNC(=O)CCCCCCCCCCCCCCC.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.